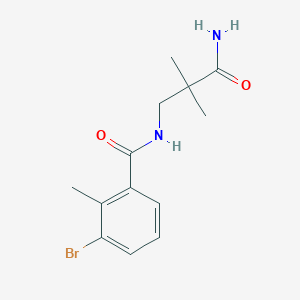
N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-bromo-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-bromo-2-methylbenzamide, also known as BRD0705, is a small molecule compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent.
Mecanismo De Acción
N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-bromo-2-methylbenzamide inhibits the activity of BRD4 by binding to its bromodomain, which prevents the protein from binding to chromatin and regulating gene expression. This leads to the downregulation of genes that are essential for cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-bromo-2-methylbenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes in cancer metastasis. Additionally, N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-bromo-2-methylbenzamide has been shown to enhance the effectiveness of chemotherapy drugs, suggesting that it could be used in combination with other cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-bromo-2-methylbenzamide is its selectivity for cancer cells, which reduces the potential for off-target effects. However, the compound has limited solubility in water, which can make it difficult to work with in lab experiments. Additionally, the mechanism of action of N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-bromo-2-methylbenzamide is not fully understood, which makes it challenging to optimize its use in cancer therapy.
Direcciones Futuras
Despite the limitations, N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-bromo-2-methylbenzamide has shown promise as a potential therapeutic agent for cancer. Future research could focus on improving the solubility and bioavailability of the compound, as well as further elucidating its mechanism of action. Additionally, studies could investigate the use of N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-bromo-2-methylbenzamide in combination with other cancer therapies, as well as its potential use in other diseases.
Métodos De Síntesis
The synthesis of N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-bromo-2-methylbenzamide involves a multistep process that includes the reaction of 3-bromo-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(3-amino-2,2-dimethyl-3-oxopropyl) amine to yield the final product, N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-bromo-2-methylbenzamide. The synthesis method has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-bromo-2-methylbenzamide has been extensively studied for its potential use in cancer therapy. It has been shown to selectively inhibit the growth of cancer cells, including breast, colon, and lung cancer cells, while sparing normal cells. This selectivity is thought to be due to the inhibition of a specific protein called bromodomain-containing protein 4 (BRD4), which is overexpressed in cancer cells.
Propiedades
IUPAC Name |
N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-bromo-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-8-9(5-4-6-10(8)14)11(17)16-7-13(2,3)12(15)18/h4-6H,7H2,1-3H3,(H2,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWYMDILXIDQSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(=O)NCC(C)(C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[[2-(Hydroxymethyl)cyclohexyl]amino]methyl]benzamide](/img/structure/B6629025.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B6629033.png)
![4-[(6-Bromopyridin-3-yl)oxymethyl]benzonitrile](/img/structure/B6629038.png)
![2-[(5-Bromopyridin-3-yl)amino]-4-methylpentan-1-ol](/img/structure/B6629046.png)
![3-[(5-Bromopyridin-3-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6629059.png)
![3-Bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine](/img/structure/B6629065.png)
![4,4-Dimethyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)pentan-2-ol](/img/structure/B6629073.png)

![2-Cyclobutyl-1-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B6629088.png)
![2-Chloro-4-[(2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B6629095.png)
![N-[(4-hydroxyoxan-4-yl)methyl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B6629096.png)
![3-[(5-Bromo-2-hydroxyphenyl)methyl-ethylamino]propanoic acid](/img/structure/B6629099.png)